molecular formula C8H11NO3S B1377283 2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1376219-45-2

2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1377283
CAS RN: 1376219-45-2
M. Wt: 201.25 g/mol
InChI Key: MRPRAILKWZVBOV-UHFFFAOYSA-N
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Description

The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom . The methoxyethyl group attached to the thiazole ring suggests that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data for “2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid”, I can’t provide a detailed analysis .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution . The presence of the methoxyethyl group could influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, the presence of the methoxyethyl group could influence the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown the use of derivatives similar to the specified compound in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry. For instance, the transformation of dimethyl acetone-1,3-dicarboxylate into various carboxylates through reactions involving sulfuryl chloride and thiourea has been detailed, showcasing the compound's role in creating novel heterocyclic frameworks (Žugelj et al., 2009).

Heterocyclic γ-Amino Acids Synthesis

The synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids, demonstrates the compound's application in mimicking the secondary structures of proteins. This approach provides a versatile chemical route to ATCs, highlighting its importance in designing biomimetic materials and drug discovery (Mathieu et al., 2015).

Antimicrobial and Antifungal Agents

Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been explored for their potential biological activities, including fungicidal and antivirus effects. This research avenue opens up possibilities for the development of new antimicrobial and antifungal agents, contributing to the ongoing battle against infectious diseases (Fengyun et al., 2015).

Crystallography and Material Science

Studies on crystal structures and solubility related to derivatives of the mentioned compound shed light on its applications in material science. Understanding the relationship between molecular structure, crystal structure, and solubility is essential for the design and development of new materials with tailored properties (Hara et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is acting. Without specific information, it’s difficult to predict the mechanism of action for "2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid" .

properties

IUPAC Name

2-(1-methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-4-6(8(10)11)13-7(9-4)5(2)12-3/h5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPRAILKWZVBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

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